molecular formula C10H21ClO B8765008 1-CHLORO-8-METHYLNONAN-4-OL CAS No. 54131-61-2

1-CHLORO-8-METHYLNONAN-4-OL

Cat. No.: B8765008
CAS No.: 54131-61-2
M. Wt: 192.72 g/mol
InChI Key: UCVPXWNVYREMER-UHFFFAOYSA-N
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Description

1-CHLORO-8-METHYLNONAN-4-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a nonane chain, which is substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-CHLORO-8-METHYLNONAN-4-OL can be synthesized through several methods. One common approach involves the chlorination of 8-methyl-4-nonanol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction typically occurs at room temperature and requires an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-CHLORO-8-METHYLNONAN-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, hydrogen gas (H₂) with a metal catalyst.

    Substitution: NaOH, KCN, under reflux conditions.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alkanes.

    Substitution: Various substituted nonanols.

Scientific Research Applications

1-CHLORO-8-METHYLNONAN-4-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-CHLORO-8-METHYLNONAN-4-OL exerts its effects depends on the specific reaction or application. In general, the hydroxyl group can participate in hydrogen bonding and other interactions, while the chlorine atom can act as a leaving group in substitution reactions. The molecular targets and pathways involved vary based on the context of use.

Comparison with Similar Compounds

  • 1-Chloro-4-nonanol
  • 1-Chloro-8-methyl-2-nonanol
  • 1-Bromo-8-methyl-4-nonanol

Uniqueness: 1-CHLORO-8-METHYLNONAN-4-OL is unique due to its specific substitution pattern, which influences its reactivity and interactions. The presence of both a chlorine atom and a methyl group on the nonane chain provides distinct chemical properties compared to other similar compounds.

Properties

CAS No.

54131-61-2

Molecular Formula

C10H21ClO

Molecular Weight

192.72 g/mol

IUPAC Name

1-chloro-8-methylnonan-4-ol

InChI

InChI=1S/C10H21ClO/c1-9(2)5-3-6-10(12)7-4-8-11/h9-10,12H,3-8H2,1-2H3

InChI Key

UCVPXWNVYREMER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(CCCCl)O

Origin of Product

United States

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